Niranthin

Description

Structure

3D Structure

Properties

IUPAC Name |

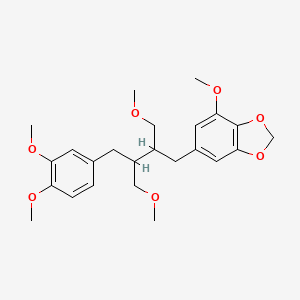

6-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFGIEPQSDGMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Niranthin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has emerged as a molecule of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by spectroscopic data, and details its biological properties, with a focus on its anti-inflammatory, antiviral, and anti-leishmanial effects. This document includes detailed experimental protocols for the extraction, isolation, and characterization of this compound, as well as methodologies for assessing its biological activity. Furthermore, it visually elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a lignan characterized by a dibenzylbutane skeleton. Its systematic IUPAC name is 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole.[1] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₇ | [1] |

| Molecular Weight | 432.51 g/mol | [1] |

| CAS Number | 50656-77-4 | [1] |

| IUPAC Name | 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | [1] |

| SMILES | COC--INVALID-LINK----INVALID-LINK--COC | [1] |

| InChI | InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 | [1] |

| InChIKey | RCFGIEPQSDGMJJ-RTBURBONSA-N | [1] |

Structural Elucidation Data

The structural confirmation of this compound is based on comprehensive spectroscopic analysis. The following table summarizes the key spectral data.

| Spectroscopic Technique | Data |

| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 135.77 (C-1), 101.31 (C-2), 147.88 (C-3), 133.69 (C-4), 148.78 (C-5), 108.16 (C-6), 35.03 (C-7), 40.79 (C-8), 133.69 (C-1'), 112.23 (C-2'), 147.18 (C-3'), 148.90 (C-4'), 111.03 (C-5'), 121.18 (C-6'), 35.03 (C-7'), 40.79 (C-8'), 72.72 (CH₂-OMe), 71.36 (CH₂-OMe), 101.23 (O-CH₂-O), 58.89 (OMe-alkyl), 55.99 (OMe-Ar), 55.93 (OMe-Ar), 55.84 (OMe-Ar) |

| Infrared (IR) (cm⁻¹) | 2926 (C-H alkyl), 1591, 1508, 1454 (C=C aromatic), 1250, 1112, 1030 (C-O) |

Experimental Protocols

Extraction and Isolation of this compound from Phyllanthus amarus

A generalized protocol for the extraction and isolation of this compound is presented below. Optimization may be required based on the specific plant material and available equipment.

2.1.1. Plant Material Preparation

-

Air-dry the aerial parts of Phyllanthus amarus in the shade.

-

Pulverize the dried plant material into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Perform Soxhlet extraction of the powdered plant material with n-hexane for 6-8 hours.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

2.1.3. Preliminary Fractionation

-

Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.

-

Perform liquid-liquid partitioning against n-hexane to remove nonpolar impurities. The methanolic layer contains the lignans.

-

Evaporate the methanol from the aqueous methanol layer to yield an aqueous suspension.

-

Extract the aqueous suspension with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness to obtain a lignan-enriched fraction.

2.1.4. Chromatographic Purification

-

Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

-

Dissolve the lignan-enriched fraction in a minimal amount of dichloromethane or n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v) and visualize under UV light (254 nm).

-

Pool the fractions containing this compound based on the Rf value of a standard.

2.1.5. Crystallization

-

Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.

-

Dissolve the solid in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature, followed by refrigeration, to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antiviral properties being the most extensively studied.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data on the biological activities of this compound.

| Activity | Assay Model | Target/Effect | IC₅₀ / Effective Dose | Reference |

| Anti-inflammatory | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | 6.5 µM | [2] |

| PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [2] | |

| Anti-Hepatitis B Virus (HBV) | HepG2.2.15 cells | HBsAg Secretion Inhibition | 15.6 µM | |

| HepG2.2.15 cells | HBeAg Secretion Inhibition | 25.1 µM |

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways.[2]

Specifically, this compound suppresses the phosphorylation of IκB kinases (IKKα/β), which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.[2] In the MAPK pathway, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2]

Experimental Protocol for Western Blot Analysis of MAPK and NF-κB Signaling

This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.

3.3.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

3.3.2. Protein Extraction and Quantification

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatants.

-

Determine the protein concentration using a BCA protein assay kit.

3.3.3. Western Blotting

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKα/β, phospho-JNK, phospho-ERK, and total forms of these proteins, as well as a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its ability to modulate key inflammatory signaling pathways provides a strong basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a framework for the consistent extraction, purification, and evaluation of this compound, facilitating further research into its pharmacological properties and potential for drug development. Future studies should focus on a more detailed elucidation of its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the exploration of its full therapeutic potential.

References

Niranthin: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a bioactive lignan, has attracted considerable scientific attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anti-leishmanial properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, the geographical distribution of the primary plant species, quantitative data on its concentration, and detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to be a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound is predominantly isolated from plants belonging to the Phyllanthus genus (family: Phyllanthaceae).[2][3][4] The most significant sources are Phyllanthus amarus and Phyllanthus niruri, which are often used interchangeably in traditional medicine and have been the focus of much of the scientific research.[1][3][5]

-

Phyllanthus amarus Schum & Thonn : This plant is a rich source of various lignans, including this compound, phyllanthin, and hypophyllanthin, which contribute to its medicinal properties.[1] It is widely distributed throughout tropical and subtropical regions.[6]

-

Phyllanthus niruri L. : This species is native to the tropical and subtropical regions of the Americas but is now found across Asia and Africa.[6][7][8] It is an annual herb that thrives in moist, sandy areas and is often considered a weed.[6][7][9] It is used extensively in traditional medicine systems like Ayurveda for various ailments.[6]

Other Phyllanthus species in which this compound has been identified include P. maderaspatensis, P. urinaria, and P. virgatus.[10]

Quantitative Analysis of this compound

The concentration of this compound in Phyllanthus species can vary significantly based on the plant part, geographical location, and the extraction method employed. The leaves have been found to contain the highest concentration of lignans, including this compound.[11][12]

Table 1: this compound Content in Phyllanthus amarus

| Plant Part | This compound Content (% w/w) | Reference |

| Whole Plant | 0.075 - 0.416 | [13] |

Table 2: Comparison of Extraction Methods for Lignans (including this compound) from Phyllanthus Species

| Extraction Method | Plant Species | Solvent System | Key Parameters | Extract Yield (% w/w) | Lignan Content | Reference |

| Maceration | P. niruri | Methanol | - | 3.6 | Low phyllanthin content (3.1 mg/g extract) | [3][14] |

| Maceration | P. amarus | Methanol | - | - | Phyllanthin: 0.1319 mg/g | [3] |

| Soxhlet Extraction | P. niruri | Hexane | - | 0.82 | High phyllanthin content (36.2 mg/g extract) | [14][15] |

| Soxhlet Extraction | P. niruri | Dichloromethane | - | 1.12 | Phyllanthin content (11.7 mg/g extract) | [14][15] |

| Soxhlet Extraction | P. niruri | Acetone | - | 3.40 | Phyllanthin content (11.7 mg/g extract) | [14][15] |

| Microwave-Assisted Extraction | P. niruri | 80% Methanol | - | 8.13 | High phyllanthin content (21.2 mg/g extract) | [15][16] |

| Ultrasonication-Assisted Extraction | P. amarus | Petroleum Ether | 30 minutes | - | - | [17] |

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from Phyllanthus plant material.

Method 1: Ultrasonication-Assisted Solvent Extraction [3][17]

-

Plant Material Preparation: Air-dry the whole plant or specific parts (e.g., leaves) of P. amarus or P. niruri at room temperature and pulverize into a fine powder.[1][3]

-

Extraction:

-

Filtration: After each extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[3] Pool the filtrates from all three extractions.[3]

-

Concentration: Evaporate the combined solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[3]

-

Isolation (Centrifugal Partition Chromatography - CPC): [18]

Method 2: Microwave-Assisted Extraction [3]

-

Plant Material Preparation: Follow the same procedure as in Method 1.[3]

-

Extraction:

-

Post-Extraction Processing:

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.[17]

-

Sample Preparation for HPLC:

-

Chromatographic Conditions: [17]

-

Instrument: High-Performance Liquid Chromatography system with a UV or PDA detector.[17][19]

-

Column: C18 stationary phase.[17]

-

Mobile Phase: Isocratic elution with a suitable solvent system (e.g., acetonitrile-water).[11]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 30°C or ambient.[17]

-

Detection: UV at 230 nm.[17]

-

Injection Volume: 10-20 µL.[17]

-

-

Standard Preparation:

-

Data Analysis:

Signaling Pathways and Workflows

Proposed Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route in plant secondary metabolism.[1] The pathway begins with the conversion of L-phenylalanine to monolignols, which are the building blocks for lignans.[1]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Quantification

The general workflow for extracting and quantifying this compound from plant material involves several key steps, from sample preparation to data analysis.

Caption: General workflow for this compound extraction and quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tropical.theferns.info [tropical.theferns.info]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Phyllanthus niruri L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 8. gbif.org [gbif.org]

- 9. Phyllanthus niruri - FSUS [fsus.ncbg.unc.edu]

- 10. staff.cimap.res.in [staff.cimap.res.in]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Niranthin in Phyllanthus amarus

Audience: Researchers, scientists, and drug development professionals.

Abstract

Niranthin, a significant bioactive lignan from Phyllanthus amarus, exhibits a wide array of pharmacological properties, including hepatoprotective and anti-inflammatory effects. A thorough understanding of its biosynthesis is pivotal for optimizing its production through biotechnological methods and for the quality control of related herbal formulations. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge from genomics, enzymology, and analytical chemistry. We detail the enzymatic steps from the general phenylpropanoid pathway to the formation of the lignan backbone and the subsequent tailoring reactions. This guide includes quantitative data on lignan concentrations, detailed experimental protocols for key analytical and enzymatic assays, and logical diagrams of the biosynthetic and regulatory pathways to facilitate further research and development.

Introduction

Phyllanthus amarus Schum. & Thonn., of the Euphorbiaceae family, is a medicinal herb renowned for its rich content of lignans, a class of phenylpropanoid dimers with significant biological activities.[1] Among these, this compound is a key bioactive constituent that contributes to the plant's therapeutic properties.[1] The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a major route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds.[1] While the complete enzymatic pathway for this compound synthesis in P. amarus is yet to be fully elucidated, a putative pathway has been proposed based on its dibenzylbutane lignan structure.[1] This guide synthesizes the current understanding and provides a framework for future research.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway producing L-phenylalanine. This is followed by the general phenylpropanoid pathway, which generates monolignols. These monolignols then enter the lignan-specific pathway.

The General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to coniferyl alcohol, a key monolignol precursor.[1] The core enzymatic reactions are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by forming a CoA thioester, p-coumaroyl-CoA.[1]

-

Further transformations: A series of reductions, hydroxylations, and methylations convert p-coumaroyl-CoA to coniferyl alcohol.

Lignan-Specific Biosynthesis to Secoisolariciresinol

The formation of the core lignan structure proceeds as follows:

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins (DIRs) to ensure stereospecificity.

-

Sequential Reduction: Pinoresinol is then reduced in two steps by Pinoresinol-Lariciresinol Reductase (PLR) . The first reduction yields lariciresinol, and the second yields secoisolariciresinol, which is the direct precursor to the this compound backbone.[1]

Proposed Tailoring of Secoisolariciresinol to this compound

The final steps in this compound biosynthesis involve a series of tailoring reactions that modify the secoisolariciresinol scaffold. While the specific enzymes in P. amarus have not been fully characterized, these modifications are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs).[1] Based on the structure of this compound, these steps are proposed to include hydroxylation and methylation. The availability of transcriptome data from P. amarus has revealed numerous candidate genes for these enzyme families, paving the way for their functional characterization.[2]

Caption: Putative biosynthetic pathway of this compound in Phyllanthus amarus.

Quantitative Data

The concentration of this compound and other major lignans in Phyllanthus amarus can vary depending on factors such as the part of the plant used, geographical location, and harvest time. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for quantification.

| Compound | Plant Part | Concentration (% w/w) | Analytical Method | Reference |

| This compound | Whole Plant | 0.075 - 0.416 | HPLC | [1] |

| Phyllanthin | Whole Plant | 0.3 - 0.7 | HPTLC | |

| Hypophyllanthin | Whole Plant | 0.2 - 0.5 | HPTLC |

Experimental Protocols

Extraction and Quantification of Lignans

This protocol outlines a general procedure for the extraction and HPLC-based quantification of this compound from P. amarus.

1. Plant Material Preparation:

-

Air-dry the whole plant of P. amarus at room temperature.

-

Pulverize the dried plant material into a fine powder.

2. Extraction:

-

Perform Soxhlet extraction on the powdered plant material with n-hexane for 6-8 hours.

-

Alternatively, use ultrasonication-assisted extraction with methanol at room temperature for 30 minutes.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Sample Preparation for HPLC:

-

Redissolve a known weight of the dried extract in HPLC-grade methanol to a final concentration of 10-20 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC-PDA Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Photodiode Array (PDA) detector, monitoring at 230 nm and 280 nm.[1]

-

Quantification: Prepare a calibration curve using an authentic this compound standard (e.g., 10-200 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.[1]

Caption: Experimental workflow for lignan extraction and analysis.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is adapted from methods used for characterizing PLR activity from other plant sources and can be optimized for P. amarus.

1. Protein Extraction:

-

Homogenize fresh, young leaf tissue of P. amarus in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10% glycerol, 1% PVPP, 10 mM ascorbate, and protease inhibitors).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude protein extract.

2. Enzyme Assay:

-

The standard assay mixture (125 µL) should contain:

-

50 mM Tris-HCl buffer (pH 7.5)

-

400 µM (±)-pinoresinol (substrate)

-

1.5 mM NADPH (cofactor)

-

An appropriate amount of crude protein extract (e.g., 5-10 µg).

-

-

Initiate the reaction by adding the protein extract.

-

Incubate the mixture at 30°C for a defined period (e.g., 1-4 hours).

-

Terminate the reaction by adding an equal volume of ethyl acetate.

3. Product Analysis:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the formation of lariciresinol and secoisolariciresinol using HPLC or LC-MS.

-

For kinetic studies, vary the concentration of pinoresinol and measure the initial reaction rates.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a regulated process, influenced by both developmental cues and environmental stresses. Recent studies suggest the involvement of complex signaling networks.

Elicitor-Mediated Regulation

Biotic elicitors, such as endophytic fungi, and abiotic stresses like drought have been shown to enhance lignan production in Phyllanthus species. This response is mediated by plant hormone signaling pathways.

-

Jasmonic Acid (JA) and Ethylene (ET) Signaling: Elicitation can lead to the accumulation of JA and ET. This activates a signaling cascade involving transcription factors like MYC2 . Activated MYC2 can upregulate the expression of key biosynthetic genes, such as PAL , leading to an increased flux through the phenylpropanoid and lignan pathways.[3]

-

Other Transcription Factors: Members of the WRKY and MYB transcription factor families are known to regulate various branches of secondary metabolism, including the phenylpropanoid pathway. Specific WRKY and MYB factors in P. amarus may be involved in the fine-tuning of this compound biosynthesis in response to different stimuli.

Caption: Simplified signaling pathway for elicitor-mediated regulation of lignan biosynthesis.

Future Directions

While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation:

-

Functional Genomics: The transcriptome data of P. amarus should be leveraged to identify and functionally characterize the specific cytochrome P450s and O-methyltransferases involved in the final tailoring steps of this compound biosynthesis.[2]

-

Metabolic Engineering: Overexpression of key regulatory genes (e.g., transcription factors) or biosynthetic genes (e.g., PLR) could be explored to enhance this compound production in P. amarus cell or tissue cultures.

-

Enzymatic Synthesis: The in vitro reconstruction of the this compound biosynthetic pathway using purified recombinant enzymes could open avenues for the cell-free synthesis of this compound and its derivatives.

Conclusion

The biosynthesis of this compound in Phyllanthus amarus is a complex process rooted in the general phenylpropanoid pathway. The proposed pathway, proceeding via a secoisolariciresinol intermediate, provides a solid hypothetical framework for ongoing research. The elucidation of the complete pathway, including the final tailoring enzymes and their regulation, will be crucial for the biotechnological production of this valuable pharmacophore. This technical guide provides a foundation for researchers and professionals to advance the understanding and application of this compound.

References

- 1. Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Niranthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin is a lignan, a class of polyphenolic compounds, primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri. These plants have a rich history in traditional medicine systems like Ayurveda for treating a variety of conditions, particularly those affecting the liver, kidneys, and gastrointestinal system. Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for a wide array of pharmacological effects, including anti-inflammatory, antiviral, hepatoprotective, anxiolytic, and anticancer activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to serve as a resource for ongoing research and drug development.

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below.

Data Presentation

Table 1: Anti-inflammatory and Antiallodynic Activity of this compound

| Test System | Parameter | Value | Reference |

| [3H]-PAF binding in mouse cerebral cortex | IC50 | 6.5 µM | [1] |

| PAF-induced paw edema in mice | ID50 | 11.5 nmol/paw | [2] |

Table 2: Antiviral Activity of this compound

| Virus | Assay Target | Parameter | Value | Cell Line | Reference |

| Hepatitis B Virus (HBV) | HBsAg Secretion | IC50 | 15.6 µM | HepG2.2.15 | [3] |

| Hepatitis B Virus (HBV) | HBeAg Secretion | IC50 | 25.1 µM | HepG2.2.15 | [3] |

Table 3: Anticancer Activity of this compound

| Cell Line | Activity | Parameter | Value | Reference |

| HeLa (Human cervical cancer) | Cytotoxicity | IC50 | 70.4 µg/mL | [1] |

| MCF-7 (Human breast cancer) | Cytotoxicity | IC50 | > 100 µM | [4] |

| MCF-7ADR (Doxorubicin-resistant breast cancer) | Cytotoxicity | IC50 | > 100 µM | [4] |

Table 4: Anxiolytic Activity of this compound

| Animal Model | Test | Dose | Effect | Reference |

| Mice | Elevated Plus Maze (EPM) | 5 and 10 mg/kg | Dose-dependent increase in time spent in open arms | [5] |

| Mice | Light & Dark Exploration Test | 5 and 10 mg/kg | Dose-dependent increase in time spent in the light compartment | [5] |

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating specific cellular signaling pathways.

Anti-inflammatory and Antiallodynic Activity

This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades.[6] It significantly inhibits the production of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[6] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways.[6][7] this compound suppresses the phosphorylation and degradation of IκB, an inhibitor of NF-κB, and inhibits the phosphorylation of kinases such as JNK and ERK.[6]

Furthermore, this compound's anti-inflammatory and antiallodynic effects are mediated through its direct antagonistic action on the Platelet-Activating Factor (PAF) receptor binding sites.[1][2]

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).[6] It effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HBV-transfected human liver cells (HepG2.2.15).[3][6] In animal models, this compound administration led to a notable reduction in serum DHBV DNA, HBsAg, and HBeAg levels.[6]

Anxiolytic Activity

The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor.[5] Pre-treatment with a GABA-A receptor antagonist, flumazenil, has been shown to block the anxiolytic effects of this compound in animal models, suggesting a GABAergic mechanism of action.[5]

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines.[6] It has been shown to exhibit a cytotoxic effect on HeLa cells.[6] The anticancer activities of this compound are attributed to its ability to perturb signaling networks such as NF-κB, MAPKs, and PI3K/Akt.[8]

Pharmacokinetics and ADME Profile

Currently, there is a lack of specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in the public domain. However, studies on related lignans from Phyllanthus species, such as phyllanthin and hypophyllanthin, have been conducted and may provide some insight. Further research is required to determine the specific pharmacokinetic profile of this compound for its clinical translation.[6]

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings.

In Vitro Anti-inflammatory Assay

-

Cell Line: Human macrophage cell line (e.g., U937).

-

Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.

-

Analysis:

-

ELISA: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2.

-

Western Blot: To determine the protein expression levels of COX-2 and key signaling molecules (phosphorylated and total forms) in the NF-κB, MAPK, and PI3K-Akt pathways.

-

qRT-PCR: To measure the gene expression levels of COX-2, TNF-α, and IL-1β.

-

In Vitro Antiviral (Anti-HBV) Assay

-

Cell Line: HepG2.2.15, a human liver cell line that stably expresses and replicates HBV.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 144 hours).[3]

-

Analysis:

-

ELISA: The culture medium is collected, and the levels of secreted HBsAg and HBeAg are quantified using ELISA kits to determine the IC50 values.[3]

-

In Vivo Anxiolytic Activity Assessment

-

Animal Model: Swiss albino mice.

-

Behavioral Tests:

-

Elevated Plus-Maze (EPM): The apparatus consists of two open and two enclosed arms. Anxiolytic activity is indicated by an increase in the time spent and the number of entries into the open arms.[5]

-

Light & Dark Exploration Test: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[5]

-

-

Treatment: this compound is administered at different doses (e.g., 5 and 10 mg/kg) intraperitoneally before the behavioral tests. A standard anxiolytic drug like diazepam is used as a positive control.[5]

-

GABA-A Receptor Involvement: To confirm the mechanism, a separate group of animals is pre-treated with flumazenil, a GABA-A receptor antagonist, before this compound administration.[5]

Conclusion and Future Directions

This compound, a key lignan from the Phyllanthus genus, exhibits a diverse and potent pharmacological profile. Its well-documented anti-inflammatory and antiviral (anti-HBV) activities are attributed to its ability to modulate complex signaling pathways like NF-κB and MAPKs. Furthermore, emerging evidence for its anxiolytic and anticancer effects presents new opportunities for therapeutic development. For drug development professionals, this compound serves as a promising natural product scaffold.

Future research should prioritize:

-

Pharmacokinetic and Bioavailability Studies: To understand its ADME profile, which is crucial for clinical translation.

-

Advanced In Vivo Models: To test its efficacy in more complex, chronic disease models for inflammation, liver fibrosis, and cancer.

-

Combination Therapies: To investigate potential synergistic effects when used with existing antiviral or chemotherapeutic agents.

-

Clinical Trials: To validate the preclinical findings in human subjects.

By bridging the gap between traditional knowledge and modern scientific investigation, the full therapeutic potential of this compound can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Niranthin's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Multi-pathway Inhibition

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are crucial in the inflammatory response. The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling cascades.[1][2] Additionally, this compound has been shown to act as an antagonist at the Platelet-Activating Factor (PAF) receptor.[3][4]

Downregulation of Pro-inflammatory Signaling Pathways

In cellular models, particularly using lipopolysaccharide (LPS)-induced human macrophages (U937), this compound has been shown to significantly inhibit the inflammatory cascade.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering a response that this compound effectively mitigates.

The anti-inflammatory actions of this compound are characterized by the reduced production of key inflammatory mediators. Studies have demonstrated that this compound significantly inhibits the protein and gene expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2).[1][5] Furthermore, it suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][6]

Key Signaling Pathways Modulated by this compound:

-

NF-κB Pathway: this compound suppresses the phosphorylation of IκB kinases (IKKα/β) and the inhibitor of kappa B (IκBα). This action prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1][7]

-

MAPK Pathway: this compound has been observed to specifically suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1] Notably, it does not appear to affect the phosphorylation of p38 MAPK.[1][8] The inhibition of JNK and ERK phosphorylation contributes to the overall reduction in the inflammatory response.

-

PI3K-Akt Pathway: The anti-inflammatory effects of this compound are also mediated through the downregulation of the PI3K-Akt signaling pathway, which is involved in the expression of pro-inflammatory markers.[1][9]

The following diagram illustrates the inhibitory effects of this compound on these critical inflammatory signaling pathways.

Caption: this compound's inhibition of inflammatory signaling pathways.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

Beyond its effects on intracellular signaling, this compound also exhibits anti-inflammatory and antiallodynic actions through its direct interaction with the platelet-activating factor (PAF) receptor.[3][4] PAF is a potent lipid mediator of inflammation.

Studies have shown that this compound can displace the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes in a concentration-dependent manner.[3] This antagonistic action on the PAF receptor contributes to its ability to inhibit PAF-induced paw edema and myeloperoxidase activity in mice.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative data available on the anti-inflammatory effects of this compound.

Table 1: Inhibition of PAF Receptor Binding

| Compound | IC50 (µM) |

| This compound | 6.5[3][4] |

| WEB2170 (PAF Receptor Antagonist) | 0.3[3][4] |

Table 2: In Vivo Anti-inflammatory and Antiallodynic Effects

| Model | Treatment | Dosage | Effect |

| PAF-induced paw edema (mice) | This compound (local) | 30 nmol/paw | Significant inhibition of edema[3][10] |

| PAF-induced pleurisy (mice) | This compound (oral) | 100 µmol/kg | Significant inhibition of protein extravasation[3] |

| PAF-induced allodynia (rats) | This compound (local) | 30 nmol/paw | Significant inhibition of allodynia[3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound.

In Vitro Anti-inflammatory Activity in LPS-Induced U937 Macrophages

Objective: To investigate the effects of this compound on the production of pro-inflammatory mediators and the activation of key signaling pathways in a human macrophage cell line.

1. Cell Culture and Differentiation:

-

U937 human monocytic cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for a specified period (e.g., 48 hours).

2. This compound Treatment and LPS Stimulation:

-

Differentiated U937 macrophages are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour).

-

Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

3. Measurement of Pro-inflammatory Mediators:

-

ELISA: The concentrations of PGE2, TNF-α, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of COX-2, TNF-α, and IL-1β.

4. Western Blot Analysis of Signaling Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including IKKα/β, IκBα, NF-κB p65, JNK, and ERK.

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

The following diagram provides a workflow for this experimental protocol.

Caption: Workflow for in vitro anti-inflammatory assays.

PAF Receptor Binding Assay

Objective: To determine the ability of this compound to inhibit the binding of PAF to its receptor.

1. Membrane Preparation:

-

Cerebral cortices are dissected from mice and homogenized in a buffer solution.

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

2. Binding Assay:

-

A reaction mixture is prepared containing the membrane preparation, [3H]-labeled PAF (as the radioligand), and varying concentrations of this compound or a known PAF receptor antagonist (e.g., WEB2170).

-

The mixture is incubated to allow for binding to occur.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted mechanism of action against inflammation. Its ability to concurrently inhibit the NF-κB, MAPK, and PI3K-Akt signaling pathways, in addition to antagonizing the PAF receptor, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

In-depth Pharmacokinetics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and optimize dosing regimens.

-

In Vivo Efficacy in Chronic Disease Models: Evaluating the therapeutic efficacy of this compound in animal models of chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) will be crucial for its clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs could lead to the design and synthesis of more potent and selective anti-inflammatory agents.

-

Toxicology Studies: A thorough assessment of the safety profile of this compound is required before it can be considered for human clinical trials.

By elucidating its complex mechanism of action and pursuing these future research avenues, the full therapeutic potential of this compound in combating inflammatory diseases can be realized.

References

- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Early Discovery and Isolation of Niranthin

For Researchers, Scientists, and Drug Development Professionals

Niranthin is a prominent lignan, a class of polyphenolic compounds, primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1][2] These plants have a rich history in traditional medicine systems like Ayurveda for treating a wide range of ailments, particularly those affecting the liver, kidneys, and gastrointestinal system.[1] Scientific inquiry has identified this compound as a key bioactive constituent responsible for a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anxiolytic effects.[1][3] This guide provides a comprehensive overview of the foundational methodologies for the extraction, isolation, and characterization of this compound, intended as a resource for professionals in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction Yields and Spectroscopic Data

The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The selection of an appropriate technique involves considering factors like desired purity, yield, cost, and environmental impact.[4]

Table 1: Comparative Analysis of Extraction Methods for Lignans from Phyllanthus Species

The following table summarizes quantitative data from various studies, highlighting the impact of different solvents and techniques on extract and lignan yields. Note that phyllanthin is often used as a marker for lignan content in these studies.

| Extraction Method | Plant Species | Solvent System | Extract Yield (% w/w) | Phyllanthin Content (mg/g of extract) | Reference |

| Maceration | P. niruri | Methanol | 3.6 | 3.1 | [5][6][7] |

| Soxhlet | P. niruri | n-Hexane | 0.82 | 36.2 ± 2.6 | [5][6][7] |

| Soxhlet | P. niruri | Dichloromethane | 1.12 | 11.7 ± 1.68 | [5][6] |

| Soxhlet | P. niruri | Acetone | 3.40 | 11.7 ± 1.10 | [5][6] |

| Microwave-Assisted | P. niruri | 80% Methanol | 8.13 | 21.2 ± 1.30 | [5][6][8] |

| Alkaline Digestion | P. niruri | 30% KOH, then Dichloromethane | 3.1 | 22.34 ± 0.13 | [5][6] |

| Enzyme-Assisted | P. niruri | Cellulase & Protease | 13.92 | 25.9 | [5] |

| Supercritical Fluid | P. amarus | CO2 with 10% Methanol | - | 12.83 ± 0.28 | [6] |

Table 2: Spectroscopic Data for the Characterization of this compound

Structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported for its characterization.

| Spectroscopic Data | Values | Reference |

| IR (cm⁻¹) | 2926 (C-H alkyl), 1591, 1508, 1454 (C=C aromatic), 1250, 1112, 1030 (C-O) | [9] |

| ¹³C-NMR (CDCl₃) δ (ppm) | 133.69 (C-1'), 135.77 (C-1), 112.23 (C-2'), 110.87 (C-2), 148.90 (C-3'), 147.18 (C-3), 147.01 (C-4'), 111.03 (C-5'), 108.12 (C-5), 121.18 (C-6'), 121.91 (C-6), 35.03 (C-7'), 35.54 (C-7), 42.00 (C-8'), 40.79 (C-8), 59.05, 58.89 (Alkyl OMe), 56.56, 56.48 (Aromatic OMe), 101.23 (O-CH₂-O) | [9] |

| ESI-MS | m/z 455 [M + Na]⁺ | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and isolation of this compound from Phyllanthus species.

Protocol 1: Extraction of Crude Lignan Extract

This protocol outlines two effective methods for obtaining a crude extract enriched with this compound.

1.1. Plant Material Preparation

-

Air-dry the aerial parts (leaves and stems) of Phyllanthus amarus or Phyllanthus niruri in the shade to preserve phytochemical integrity.[6]

-

Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder.[6]

1.2. Extraction Procedure (Choose one method)

Method A: Soxhlet Extraction (Conventional)

-

Accurately weigh the powdered plant material and place it into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a non-polar solvent such as n-hexane.[6]

-

Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[6]

-

After extraction, allow the apparatus to cool.

Method B: Microwave-Assisted Extraction (Non-Conventional)

-

Accurately weigh 5 g of the powdered plant material and place it into a microwave-safe extraction vessel.[4]

-

Add 50 mL of 80% methanol to the vessel.[4]

-

Securely cap the vessel and place it in a microwave extractor.

-

Set the microwave power (e.g., 500 W) and extraction time (e.g., 30-60 seconds).

-

After extraction, allow the vessel to cool to room temperature before opening.[4]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure completeness. Pool the filtrates.[4]

1.3. Solvent Evaporation

-

Concentrate the resulting extract (from either method) under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent degradation of the lignans.[4]

-

The resulting viscous or solid material is the crude lignan extract.

Protocol 2: Isolation and Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

2.1. Preliminary Fractionation (Liquid-Liquid Partitioning)

-

Dissolve the crude extract obtained from Protocol 1 in a 9:1 (v/v) mixture of methanol and water.[6]

-

Transfer the solution to a separatory funnel and perform liquid-liquid partitioning with an equal volume of n-hexane to remove non-polar impurities.

-

Separate the lower methanol-water layer, which contains the lignans.[6]

-

Evaporate the methanol from this layer using a rotary evaporator to obtain a concentrated aqueous suspension.

-

Extract the aqueous suspension multiple times with a solvent of intermediate polarity, such as ethyl acetate.[6]

-

Pool the ethyl acetate layers and evaporate to dryness to yield a fraction enriched with this compound.[6]

2.2. Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.[6]

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column using a gradient solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the concentration of ethyl acetate.[6]

2.3. Fraction Monitoring and Collection

-

Collect fractions of the eluate systematically.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).[6]

-

Visualize the separated spots on the TLC plate under UV light (254 nm).

-

Pool all fractions that show a spot corresponding to the Rf value of a pure this compound standard.[6]

2.4. Crystallization

-

Evaporate the solvent from the pooled, pure fractions to obtain a semi-pure solid.

-

Dissolve the solid in a minimal amount of a hot solvent, such as methanol or ethanol.[6]

-

Allow the solution to cool slowly to room temperature, then place it in a cool environment to facilitate crystallization.

-

Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound crystals in a desiccator.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

This compound's Anti-Inflammatory Signaling Pathway Modulation

This compound exerts its significant anti-inflammatory effects by interfering with multiple key signaling cascades.[1] Studies in lipopolysaccharide (LPS)-induced macrophages have shown that this compound downregulates critical pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt).[1][10] It suppresses the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB, and also inhibits the phosphorylation of kinases like JNK and ERK.[1][10] This multi-target action culminates in the reduced expression of pro-inflammatory genes and mediators such as COX-2, TNF-α, and IL-1β.[1][10]

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. auremn.org [auremn.org]

- 10. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Niranthin: A Technical Guide for Drug Discovery Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niranthin, a key lignan isolated from the Phyllanthus genus, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anxiolytic, and antiviral effects.[1] In silico molecular docking has become an essential computational tool to elucidate the molecular mechanisms underlying these properties by predicting the interaction between this compound and its biological targets. This technical guide provides a comprehensive overview of the in silico docking studies of this compound with various target proteins, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts.

Quantitative Docking Analysis Summary

Molecular docking studies have identified several key protein targets for this compound, corroborating its observed pharmacological effects. While many studies confirm favorable interactions, detailed quantitative binding scores are not always published. The following table summarizes the available data from in silico and related binding assay studies.

| Target Protein | PDB ID | Biological Activity | Docking Software | Quantitative Findings / Key Interactions |

| GABAA Receptor β3 | 4COF[1] | Anxiolytic | Vlife QSAR[1] | Favorable docking score reported, comparable to the standard drug Diazepam.[1] |

| Cyclooxygenase-2 (COX-2) | 3LN1[2] | Anti-inflammatory | VLifeMDS[2] | This compound is implicated in binding, but its primary mechanism is the downregulation of COX-2 gene and protein expression.[3][4] |

| TNF-α | 2AZ5[2] | Anti-inflammatory | VLifeMDS[2] | Studies confirm this compound downregulates TNF-α expression via signaling pathway modulation.[4] |

| IL-1β | 2NVH[2] | Anti-inflammatory | VLifeMDS[2] | This compound has been shown to inhibit IL-1β production in LPS-induced macrophages.[4][5] |

| PGE Synthase | 1Z9H[2] | Anti-inflammatory | VLifeMDS[2] | Docking studies were performed with various Phyllanthus phytocompounds, suggesting interaction.[2] |

| Platelet-Activating Factor (PAF) Receptor | N/A | Anti-inflammatory, Antiallodynic | N/A (Binding Assay) | Acts as a direct antagonist, displacing [3H]-PAF binding with an IC50 of 6.5 µM .[6] |

Detailed Methodologies & Experimental Protocols

The in silico analysis of this compound involves a multi-step computational workflow. The following represents a generalized protocol synthesized from common practices in the field.[7][8]

General Protocol for Molecular Docking

A typical molecular docking study follows three main phases: preparation, simulation, and analysis.

-

Ligand and Protein Preparation:

-

Ligand: The 3D structure of this compound is obtained from chemical databases (e.g., PubChem) or sketched using molecular modeling software. The structure is then optimized for energy minimization to achieve a stable conformation.

-

Protein: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[2] The protein is prepared by removing water molecules, ligands, and co-factors, adding polar hydrogen atoms, and assigning atomic charges.[7]

-

-

Molecular Docking Simulation:

-

Software: Docking simulations for this compound and its targets have utilized software such as Vlife QSAR and VLifeMDS.[1][2] Other widely used programs in the field include AutoDock, AutoDock Vina, and the Schrodinger suite.[7][8]

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[8]

-

Conformational Sampling: The docking algorithm explores various poses (conformations and orientations) of this compound within the defined active site.

-

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable binding interaction.[7]

-

-

Post-Docking Analysis:

-

Binding Affinity Analysis: The docking scores of the various poses are ranked to identify the most probable binding mode.

-

Interaction Visualization: The best-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein.[7]

-

Workflow Visualization

The following diagram illustrates the generalized workflow for conducting in silico molecular docking studies.

Signaling Pathways and Mechanism of Action

This compound exerts its potent anti-inflammatory effects not primarily by direct enzyme inhibition, but by modulating key intracellular signaling networks that control the expression of pro-inflammatory genes.[5]

Modulation of Anti-Inflammatory Pathways

In cellular models, this compound has been shown to significantly interfere with the activation of critical signaling cascades in response to inflammatory stimuli like Lipopolysaccharide (LPS).[4] Key pathways affected include:

-

Nuclear Factor-kappa B (NF-κB): this compound suppresses the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB.[4][5] This action prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of target genes like COX-2, TNF-α, and IL-1β.[5]

-

Mitogen-Activated Protein Kinases (MAPKs): this compound inhibits the phosphorylation of key MAPK members, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[4]

-

Phosphatidylinositol 3-kinase-Akt (PI3K-Akt): This crucial cell survival pathway is also downregulated by this compound, contributing to its overall anti-inflammatory profile.[4][5]

Signaling Pathway Diagram

The diagram below illustrates the points of intervention for this compound within these pro-inflammatory signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Niranthin: A Lignan's Potential as a Topoisomerase I Inhibitor in Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from the plant Phyllanthus amarus, has demonstrated significant biological activity, drawing attention for its potential therapeutic applications.[1][2][3] Of particular interest to the field of oncology and infectious disease is its role as a topoisomerase inhibitor. Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them validated targets for antimicrobial and anticancer drugs.[4] This technical guide provides a comprehensive overview of this compound's mechanism as a topoisomerase inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.

Mechanism of Action: A Topoisomerase I Poison

This compound functions as a topoisomerase I "poison," a class of inhibitors that stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA.[4][5] Normally, topoisomerase I cleaves a single strand of DNA to relieve supercoiling, after which it religates the strand.[5] this compound interferes with the religation step of this process.[2] By stabilizing the "cleavable complex," it leads to an accumulation of single-strand DNA breaks.[2][5] These persistent DNA lesions can stall replication forks, leading to double-strand breaks and ultimately triggering programmed cell death, or apoptosis.[2]

Studies on Leishmania donovani topoisomerase IB (LdTOP1LS) have shown that this compound acts as a non-competitive inhibitor, indicating it can bind to both the free enzyme and the enzyme-DNA complex.[2][5] This dual interaction enhances its ability to trap the enzyme on the DNA, preventing the completion of its catalytic cycle.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified against Leishmania donovani topoisomerase IB. To date, specific IC50 values for this compound against human topoisomerase I and II have not been reported in publicly available literature.

Table 1: Topoisomerase Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 Value (µM) | Reference |

| This compound | L. donovani Topoisomerase IB | Simultaneous Incubation | 4.86 | [5] |

| This compound | L. donovani Topoisomerase IB | Pre-incubation | 1.52 | [5] |

Simultaneous incubation refers to the inhibitor being added at the same time as the enzyme and DNA substrate. Pre-incubation involves incubating the enzyme with the inhibitor before adding the DNA substrate.

Table 2: Cytotoxicity Data for Lignans from Phyllanthus amarus

Cytotoxicity data for pure this compound is limited. The following table includes available data for this compound and related lignans to provide context on their antiproliferative effects.

| Compound | Cell Line | Cell Type | IC50 Value | Reference(s) |

| This compound | K-562 | Human Chronic Myelogenous Leukemia | > 43 µg/mL (> 103 µM) | [6] |

| This compound | Lucena-1 (VCR-res) | Human Vincristine-Resistant Leukemia | > 43 µg/mL (> 103 µM) | [6] |

| Phyllanthin | MOLT-4 | Human T-cell Leukemia | 25 µM | [7] |

| Hypophyllanthin | A549 | Human Lung Carcinoma | 228 µM | [8] |

| Hypophyllanthin | SMMC-7721 | Human Hepatocellular Carcinoma | 181 µM | [8] |

| Hypophyllanthin | MGC-803 | Human Gastric Carcinoma | 184 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% glycerol)

-

This compound or other test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each sample. The order of addition is typically water, buffer, DNA, and then the test compound.

-

2 µL of 10x Topoisomerase I Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

1 µL of this compound at various concentrations (or solvent for control)

-

Nuclease-free water to bring the volume to 19 µL

-

-

Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme (pre-diluted to a concentration that achieves complete relaxation in the control). Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

-

Analysis: The "no enzyme" control will show a single fast-migrating band (supercoiled DNA). The "enzyme control" (no inhibitor) will show a slower-migrating band or ladder of bands (relaxed DNA). Inhibition is observed as a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band.

KCl-SDS Precipitation Assay for DNA-Protein Adducts

This assay is used to detect the formation of covalent complexes between DNA and protein, which are stabilized by topoisomerase poisons like this compound.

Materials:

-

Radiolabeled DNA (e.g., ³²P-end-labeled linear DNA)

-

Topoisomerase I enzyme

-

Assay Buffer (as per enzyme requirements)

-

This compound or other test compounds

-

10% Sodium Dodecyl Sulfate (SDS)

-

2.5 M Potassium Chloride (KCl)

-

Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Enzymatic Reaction: Set up a standard topoisomerase reaction (e.g., 20 µL) containing radiolabeled DNA, assay buffer, and topoisomerase I enzyme. Add varying concentrations of this compound. Incubate at 37°C for 15-30 minutes.

-

Denaturation: Terminate the reaction and trap covalent complexes by adding 2 µL of 10% SDS.

-

Precipitation: Add 2 µL of 2.5 M KCl to each reaction. Vortex vigorously and incubate on ice for 5-10 minutes to allow the potassium-dodecyl sulfate (K-SDS) and associated protein-DNA complexes to precipitate.

-

Pelleting: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.

-

Washing: Carefully remove the supernatant. Wash the pellet with 100 µL of wash buffer to remove any unbound DNA. Repeat the centrifugation and washing steps.

-

Quantification: Resuspend the final pellet in water or a suitable buffer. Measure the radioactivity of the pellet using a scintillation counter.

-

Analysis: An increase in radioactivity in the pellet in the presence of this compound indicates stabilization of the covalent DNA-protein complex.

In-Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is a powerful method to quantify drug-stabilized topoisomerase-DNA covalent complexes within intact cells.

Materials:

-

Cultured cells (e.g., human cancer cell lines)

-

This compound or other topoisomerase inhibitors

-

Lysis Buffer (containing a strong denaturant like Sarkosyl)

-

Cesium Chloride (CsCl)

-

Ultracentrifuge and appropriate tubes

-

Slot blot apparatus

-

Nitrocellulose membrane

-

Primary antibody specific to Topoisomerase I

-

Appropriate secondary antibody and detection reagents (e.g., ECL)

Protocol:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a defined period (e.g., 1 hour). Include a "no drug" solvent control and a positive control (e.g., camptothecin).

-

Cell Lysis: Lyse the cells directly in the culture dish by adding a high-salt lysis buffer containing a strong detergent. This immediately traps the covalent complexes.

-

DNA Shearing: Scrape the viscous lysate and pass it through a syringe with a needle (e.g., 18-gauge) to shear the genomic DNA.

-

CsCl Gradient Ultracentrifugation: Layer the sheared lysate onto a pre-formed CsCl step gradient. Centrifuge at high speed for an extended period (e.g., 20+ hours). The dense CsCl will separate molecules based on their buoyant density. Free proteins will remain at the top of the gradient, while the much denser DNA (and any covalently attached proteins) will pellet at the bottom.

-

DNA Isolation: Carefully remove the supernatant and wash the DNA pellet. Resuspend the pellet in a suitable buffer.

-

Slot Blotting: Denature the DNA samples and apply them to a nitrocellulose membrane using a slot blot apparatus. This immobilizes the DNA.

-

Immunodetection: Probe the membrane with a primary antibody against Topoisomerase I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the signal in each slot is proportional to the amount of Topoisomerase I covalently bound to the DNA.

-

Analysis: Compare the signal intensity from this compound-treated cells to the untreated control. A dose-dependent increase in signal indicates that this compound stabilizes Topoisomerase I-DNA complexes in vivo.

Downstream Signaling: Induction of Apoptosis

The formation of persistent DNA strand breaks by this compound-stabilized topoisomerase complexes acts as a potent trigger for apoptosis, primarily through the intrinsic (mitochondrial) pathway. While the precise signaling cascade for pure this compound is still under investigation, data from lignan-rich fractions of P. amarus and the known mechanism of topoisomerase poisons allow for the construction of a proposed pathway.

The DNA damage response (DDR) system recognizes the DNA breaks, leading to the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated). This initiates a cascade that results in the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[9] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[10] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of cell death.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]